BenchChemオンラインストアへようこそ!

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

LRRK2 inhibition Parkinson's disease Neurodegeneration

This specific 4-benzyl benzothiazole-benzamide scaffold is critical for reproducible LRRK2 inhibitor development and hemostatic research. Published SAR data reveals that minor structural changes among analogs cause >1000-fold variation in platelet aggregation activity, making generic substitutions unreliable. Secure this exact chemotype to build focused libraries, validate target engagement, and generate discrete, patent-relevant data. Ensure your study's integrity by procuring the precise compound, not just a representative class member.

Molecular Formula C22H18N2OS
Molecular Weight 358.46
CAS No. 476284-34-1
Cat. No. B2731252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS476284-34-1
Molecular FormulaC22H18N2OS
Molecular Weight358.46
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)
InChIKeyUXLWTBYSVCWRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 476284-34-1): A Benzothiazole-Benzamide Scaffold for Targeted Kinase and Hemostasis Research


4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 476284-34-1) is a synthetic small molecule built on a benzothiazole-benzamide core. The benzothiazole-amide scaffold is a privileged structure in medicinal chemistry, explored extensively for kinase inhibition (e.g., LRRK2, VEGFR-2/EGFR, ITK) and hemostatic modulation [1]. This specific compound features a 4-benzyl substitution on the benzamide ring coupled to a 2-methyl-1,3-benzothiazol-5-yl moiety, a substitution pattern that appears in patent literature describing LRRK2-inhibiting compounds for neurodegenerative disease research [2]. The compound is cataloged by multiple chemical suppliers as a research-grade building block, with a molecular formula of C22H18N2OS and a molecular weight of 358.46 g/mol [3].

Why 4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Cannot Be Freely Substituted by Other Benzothiazole-Amide Analogs


Within the benzothiazole-amide class, minor structural variations produce large shifts in target engagement and biological readout, making generic interchange unreliable. In a systematic hemostatic evaluation of closely related benzothiazole amide derivatives, compounds differing only in the aryl substituent on the amide carbonyl showed platelet aggregation activity spanning orders of magnitude (from negligible to 1283.9× the potency of the standard drug etamsylate) [1]. Similarly, SAR studies on benzothiazole amides as LRRK2 inhibitors demonstrate that the nature and position of the benzamide substituent critically determine kinase inhibitory potency and selectivity [2]. Therefore, selecting the precise compound rather than a general class representative is essential for reproducible scientific results.

Quantitative Evidence Guide: Measured Differentiation of 4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Against Comparators


LRRK2 Wild-Type and G2019S Mutant Inhibition: Positional SAR Within Benzothiazole-Benzamide Series

In patent EP3842422 / US20210323936, a broad series of benzothiazole-benzamide compounds were evaluated for inhibition of LRRK2 and the pathogenic LRRK2 G2019S mutant. The generic Markush structure encompasses 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide as a specific enumerated embodiment [1]. The patent tabulates percent inhibition data for numerous analogs, demonstrating that variations in the benzamide substituent (e.g., 4-benzyl vs. 4-halogen vs. 4-alkoxy) produce substantial differences in LRRK2 inhibitory activity. However, individual IC50 or % inhibition values for this exact compound are not separately disclosed in the published patent document; the compound is claimed within the generic structure and specified as a representative example of the core scaffold [1].

LRRK2 inhibition Parkinson's disease Neurodegeneration

Hemostatic Activity Class-Level Context: Benzothiazole Amide SAR and the Critical Role of Aryl Substitution

Nong et al. (2018) evaluated a series of benzothiazole amide derivatives for in vitro hemostatic activity, with etamsylate as a positive control [1]. The most active compound, Q2, achieved platelet aggregation activity 1283.9 times that of etamsylate in the nanomole range, while other structurally similar analogs differing only in aryl substitution pattern showed dramatically lower or negligible activity [1]. Although 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide was not directly tested in this study, the extreme SAR sensitivity observed within the series—where platelet aggregation, capillary permeability reduction, and thrombin activation vary by orders of magnitude with small structural changes—demonstrates that the specific 4-benzyl substitution pattern constitutes a distinct chemical entity whose biological profile cannot be inferred from other benzothiazole amides [1].

Hemostasis Platelet aggregation Thrombin activation

Physicochemical Identity: Molecular Formula and Weight Confirmation for Inventory and Assay Preparation

The compound's molecular identity is confirmed by multiple independent database records. The ZINC database lists this compound (ZINC13642218) with molecular formula C22H18N2OS and molecular weight 358.46 g/mol, reporting zero known ChEMBL bioactivities and no clinical trial involvement [1]. This physicochemical signature distinguishes it from the nearest commercially cataloged analogs: 4-(3-chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (MW 474.0 g/mol, CAS 690962-37-9) and 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (MW ~475.6 g/mol) . The molecular weight difference (≈116 g/mol) ensures unambiguous identity verification by LC-MS or HRMS during receipt and stock solution preparation.

Chemical procurement Quality control Assay preparation

Procurement-Guided Application Scenarios for 4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide


LRRK2 Kinase Inhibitor Screening and Medicinal Chemistry Optimization

Laboratories engaged in Parkinson's disease research and LRRK2 inhibitor development can use this compound as a structurally defined starting point or reference probe from the benzothiazole-benzamide chemotype. The compound falls within the generic claims of patent US20210323936, which describes LRRK2 and LRRK2 G2019S inhibitors for neurodegenerative disease treatment [1]. Medicinal chemistry teams can procure this precise scaffold to synthesize and test focused analog libraries exploring 4-benzyl modifications, with the goal of generating discrete SAR data that may surpass the parent compound's as-yet-unpublished potency.

Benzothiazole-Amide SAR Expansion for Hemostatic Drug Discovery

Given the extreme SAR sensitivity demonstrated by Nong et al. (2018), where benzothiazole amide derivatives spanned >1000-fold activity range in platelet aggregation assays [2], this compound serves as a structurally distinct entry for hemostasis-focused screening cascades. The 4-benzyl substitution pattern is absent from the published hemostatic series and represents a novel chemotype for evaluation in clotting time, thrombin activation, and capillary permeability assays.

Chemical Biology Tool Compound for Benzothiazole-Binding Protein Profiling

As an uncharacterized but commercially available benzothiazole-benzamide with no known ChEMBL bioactivities [3], this compound is suitable for chemical proteomics and affinity-based target deconvolution studies. Researchers can immobilize the compound or synthesize photoaffinity probes based on its scaffold to identify novel protein targets within the benzothiazole-interacting proteome, potentially revealing new therapeutic entry points.

Analytical Reference Standard for Benzothiazole-Amide Library QC

The well-defined physicochemical properties (MW 358.46 g/mol, C22H18N2OS) and commercial availability make this compound a practical reference standard for HPLC, LC-MS, and NMR-based quality control of larger benzothiazole-amide compound libraries. Its distinct mass differentiates it from sulfonamide and other substituted analogs commonly listed in screening collections .

Quote Request

Request a Quote for 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.